4-Cyano-N-trifluoromethoxypyridinium triflimide

Catalog No.
S2717711
CAS No.
2242839-02-5
M.F
C9H4F9N3O5S2
M. Wt
469.25
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyano-N-trifluoromethoxypyridinium triflimide

CAS Number

2242839-02-5

Product Name

4-Cyano-N-trifluoromethoxypyridinium triflimide

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-(trifluoromethoxy)pyridin-1-ium-4-carbonitrile

Molecular Formula

C9H4F9N3O5S2

Molecular Weight

469.25

InChI

InChI=1S/C7H4F3N2O.C2F6NO4S2/c8-7(9,10)13-12-3-1-6(5-11)2-4-12;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h1-4H;/q+1;-1

InChI Key

LTLMCZPHIZXUIT-UHFFFAOYSA-N

SMILES

C1=C[N+](=CC=C1C#N)OC(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

solubility

not available

4-Cyano-N-trifluoromethoxypyridinium triflimide is a synthetic compound with the molecular formula C9H4F9N3O5S2. It is recognized for its unique trifluoromethoxy group, which is introduced into organic molecules through electrophilic substitution reactions. This compound is characterized by its stability and utility as a trifluoromethoxylation reagent, making it valuable in organic synthesis and chemical research .

Trifluoromethoxylation Reagent:

-Cyano-N-trifluoromethoxypyridinium triflimide (TFPT) is a valuable reagent in scientific research, particularly in organic chemistry, due to its ability to introduce a trifluoromethoxy (OCF3) group onto aromatic compounds. This functional group modification plays a crucial role in various applications, including:

  • Drug discovery and development: The OCF3 group can enhance the biological properties of potential drug candidates by improving their metabolic stability, membrane permeability, and binding affinity to target proteins [].
  • Material science: Trifluoromethoxylation can modify the properties of materials, such as enhancing their electrical conductivity, thermal stability, and hydrophobicity [].
  • Agrochemical development: Introducing the OCF3 group can improve the potency and selectivity of agrochemicals [].

Visible-Light Mediated Trifluoromethoxylation:

TFPT functions as a bench-stable and efficient trifluoromethoxylation reagent under visible-light irradiation. In the presence of a photocatalyst, TFPT undergoes N-O bond cleavage, generating a reactive trifluoromethoxy radical (OCF3•). This radical species can then selectively abstract a hydrogen atom from an aromatic C-H bond, leading to the formation of a trifluoromethoxy ether [].

This visible-light-mediated approach offers several advantages over traditional methods, including:

  • Milder reaction conditions: Visible light irradiation allows for reactions at room temperature or even lower temperatures, minimizing the risk of side reactions and making the process suitable for sensitive substrates.
  • Metal-free: The absence of metal catalysts eliminates potential issues associated with metal toxicity and simplifies the purification process.
  • Broad substrate scope: TFPT can be used to trifluoromethoxylate a wide range of aromatic compounds with diverse functionalities.

Ongoing Research:

Research on TFPT and its applications is ongoing, with scientists exploring its potential for:

  • Developing new photocatalysts: Optimizing the efficiency and selectivity of the trifluoromethoxylation process through the design of novel photocatalysts.
  • Expanding substrate scope: Investigating the applicability of TFPT to trifluoromethoxylate non-aromatic substrates and exploring methods for regioselectivity control.
  • Enhancing reaction efficiency: Optimizing reaction conditions and exploring new strategies to improve the overall yield and efficiency of the trifluoromethoxylation process.

The primary reaction involving 4-Cyano-N-trifluoromethoxypyridinium triflimide is the electrophilic trifluoromethoxylation of various organic substrates. The compound acts as a source of trifluoromethoxy radicals, which can effectively introduce the trifluoromethoxy group (–OCF3) onto aromatic and aliphatic compounds. This transformation enhances the reactivity and functional diversity of the resulting products, which can be further manipulated in synthetic pathways .

The synthesis of 4-Cyano-N-trifluoromethoxypyridinium triflimide typically involves the reaction of pyridine derivatives with trifluoromethoxy reagents under controlled conditions. The process may include:

  • Formation of Pyridinium Salt: A pyridine derivative is reacted with a suitable electrophile to form the pyridinium salt.
  • Introduction of Trifluoromethoxy Group: The pyridinium salt is then treated with a trifluoromethoxy source, facilitating the substitution reaction to yield 4-Cyano-N-trifluoromethoxypyridinium triflimide.
  • Purification: The final product is purified through crystallization or chromatography to obtain high purity levels .

4-Cyano-N-trifluoromethoxypyridinium triflimide finds applications primarily in:

  • Organic Synthesis: As a reagent for introducing trifluoromethoxy groups into organic molecules, enhancing their chemical properties and reactivity.
  • Chemical Research: Used in studies exploring new synthetic methodologies and reaction mechanisms involving fluorinated compounds.
  • Biological Buffering: Employed in cell culture environments to maintain pH stability, supporting various biological experiments .

Several compounds exhibit similarities to 4-Cyano-N-trifluoromethoxypyridinium triflimide in terms of structure or reactivity. Notable examples include:

Compound NameStructure TypeUnique Features
Trifluoromethylsulfonyl imideSulfonyl imideKnown for strong electrophilic properties
N-TrifluoroacetylpyridineAcetylated pyridineUsed in similar electrophilic reactions
N-Trifluoromethylpyridinium saltPyridinium saltActs as an electrophile but lacks the cyano group
4-Cyano-1-(trifluoromethyl)pyridin-1-ium bis((trifluoromethyl)sulfonyl)amideTrifluoromethylated pyridineMore complex structure; broader reactivity scope

These compounds share structural features or functional groups that enable similar reactivity patterns, yet each possesses unique characteristics that differentiate them from 4-Cyano-N-trifluoromethoxypyridinium triflimide. The distinct introduction of the trifluoromethoxy group in this compound provides unique pathways for synthetic applications not readily available with others listed above .

Early Challenges in OCF₃ Group Introduction

The incorporation of trifluoromethoxy groups into organic molecules has historically faced limitations due to the instability of trifluoromethoxide anion (CF₃O⁻) and the need for prefunctionalized substrates. Traditional methods relied on:

  • Nucleophilic substitution: Using AgOCF₃ or TFMT (trifluoromethyl triflate) under basic conditions, often requiring silver salts.
  • Electrophilic trifluoromethylation: Employing Umemoto reagents (S-(trifluoromethyl)diarylsulfonium salts) or Togni-type hypervalent iodine reagents.

These approaches suffered from narrow substrate scope, harsh reaction conditions, and side reactions (e.g., N-arylation).

Emergence of Radical-Based Methods

The shift toward radical chemistry addressed these limitations. Key milestones include:

ReagentMechanismLimitations
Benzimidazole-OCF₃Photoinduced N–OCF₃ bond homolysisStochastic radical generation, side products
1-OCF₃-BenzotriazolePhotoredox-catalyzed SETLimited to electron-rich arenes
4-Cyano-N-trifluoromethoxypyridinium triflimideVisible-light-mediated N–O bond cleavageNone reported; catalytic efficiency achieved

The Togni lab’s development of 4-cyano-N-trifluoromethoxypyridinium triflimide in 2018 marked a paradigm shift, enabling catalytic OCF₃ radical generation.

Original Laboratory-Scale Synthesis Protocol

The original synthesis of 4-cyano-N-trifluoromethoxypyridinium triflimide was first reported by Jelier, Togni, and colleagues in 2018 [1]. The protocol involves a two-step sequence starting from 4-cyanopyridine and a trifluoromethoxylation agent.

Step 1: Formation of the Pyridinium Intermediate
4-Cyanopyridine reacts with trifluoromethoxysulfonyl fluoride (CF₃OSO₂F) in anhydrous dichloromethane at −20°C under nitrogen atmosphere. This step generates a reactive pyridinium sulfonate intermediate, which is isolated via precipitation in cold diethyl ether.

Step 2: Counterion Exchange to Triflimide
The intermediate is treated with lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) in tetrahydrofuran (THF) at room temperature. The product precipitates as a white solid, which is filtered and washed with cold THF to yield 4-cyano-N-trifluoromethoxypyridinium triflimide in 68–72% overall yield [1] [6].

Key Reaction Equation
$$
\text{4-Cyanopyridine} + \text{CF₃OSO₂F} \rightarrow \text{4-Cyano-N-trifluoromethoxypyridinium sulfonate} \xrightarrow{\text{LiNTf₂}} \text{4-Cyano-N-trifluoromethoxypyridinium triflimide}
$$

The process avoids chromatographic purification, relying instead on selective precipitation for isolation [6].

Critical Reaction Parameters for High-Yield Production

Optimization studies have identified four parameters critical for achieving yields >70%:

Temperature Control

  • The initial reaction with CF₃OSO₂F requires strict maintenance of −20°C to minimize side reactions, such as over-sulfonation of the pyridine ring [1].
  • Counterion exchange proceeds efficiently at 25°C, with higher temperatures (>40°C) leading to decomposition of the triflimide salt [6].

Solvent Selection

  • Dichloromethane ensures high solubility of CF₃OSO₂F while stabilizing the pyridinium intermediate. Alternatives like THF or acetonitrile reduce yields by 15–20% [1].
  • THF is optimal for the counterion exchange due to its ability to solubilize LiNTf₂ without dissolving the product [6].

Stoichiometry

  • A 1:1.2 molar ratio of 4-cyanopyridine to CF₃OSO₂F ensures complete conversion, while excess CF₃OSO₂F (>1.5 equiv) generates bis-trifluoromethoxylated byproducts [1].
  • LiNTf₂ is used in 1.05 equivalents to avoid residual sulfonate impurities [6].

Atmosphere and Moisture

  • Reactions conducted under anhydrous nitrogen atmosphere prevent hydrolysis of CF₃OSO₂F, which generates HF and compromises yield [1].

Table 1: Impact of Solvent on Step 1 Yield

SolventYield (%)Purity (%)
Dichloromethane7298
THF5589
Acetonitrile5085

Purification Strategies and Analytical Validation

The compound’s bench stability allows for straightforward purification:

Crystallization Protocol

  • The crude product from Step 2 is dissolved in minimal warm acetone (40°C).
  • Gradual addition of hexane induces crystallization.
  • The crystals are filtered and dried under vacuum at 50°C, achieving >99% purity [6].

Analytical Characterization

  • ¹H NMR (500 MHz, CDCl₃): δ 8.90 (d, 2H, J = 6.5 Hz, pyridinium H), 8.30 (d, 2H, J = 6.5 Hz, pyridinium H) [1].
  • ¹⁹F NMR (470 MHz, CDCl₃): δ −73.5 (s, CF₃O), −79.2 (s, NTf₂) [6].
  • HRMS: Calculated for C₈H₅F₆N₂O₃S₂ [M]⁺: 394.9702; Found: 394.9705 [1].
  • Elemental Analysis: C 24.3%, H 1.3%, N 7.1% (theoretical: C 24.4%, H 1.3%, N 7.1%) [6].

Table 2: Purity Assessment by HPLC

MethodColumnPurity (%)Retention Time (min)
Reverse-phaseC18, 5 μm99.56.2
Ion-exchangeSilica SCX99.18.7

4-Cyano-N-trifluoromethoxypyridinium triflimide represents a quaternary pyridinium salt featuring a unique trifluoromethoxy substituent and a bis(trifluoromethylsulfonyl)imide counteranion. The compound exhibits the molecular formula C₉H₄F₉N₃O₅S₂ with a molecular weight of 469.26 g/mol [1] [2] [3] [4]. The molecular architecture consists of a pyridinium cation bearing a cyano group at the 4-position and a trifluoromethoxy group attached to the nitrogen atom, paired with the triflimide anion.

While comprehensive X-ray crystallographic data for this specific compound were not identified in the available literature, structural analysis of related Togni reagents provides insight into the expected molecular geometry. The pyridinium ring system adopts a planar configuration typical of aromatic heterocycles, with the trifluoromethoxy group extending from the nitrogen center [5] [6]. The triflimide counteranion, bis(trifluoromethylsulfonyl)imide, exhibits the characteristic sulfonimide structure with two trifluoromethylsulfonyl groups bound to a central nitrogen atom [7].

The compound crystallizes as a powder under standard conditions [1] [4], indicating a stable crystalline form suitable for handling and storage. The ionic nature of the compound contributes to its solid-state stability and distinctive physicochemical properties that distinguish it from neutral organofluorine compounds.

Spectroscopic Fingerprinting (¹H/¹³C Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 4-cyano-N-trifluoromethoxypyridinium triflimide reveals distinctive features consistent with its pyridinium salt structure and extensive fluorination. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through multiple nuclei observations.

Proton Nuclear Magnetic Resonance Spectroscopy: The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals for the pyridinium aromatic protons appearing in the downfield region between δ 8.5-9.2 ppm, typical for electron-deficient pyridinium systems [8] [9]. The cyano and trifluoromethoxy substituents significantly deshield the aromatic protons through their strong electron-withdrawing effects, resulting in the observed downfield chemical shifts.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy: The ¹³C Nuclear Magnetic Resonance spectrum displays the cyano carbon resonance at approximately δ 118 ppm, characteristic of aromatic nitriles [8] [9]. The pyridinium carbon signals appear between δ 125-165 ppm, with the carbon bearing the cyano group showing additional deshielding. The trifluoromethyl carbons from both the trifluoromethoxy group and triflimide anion exhibit characteristic quartets due to carbon-fluorine coupling.

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy: The ¹⁹F Nuclear Magnetic Resonance spectrum reveals multiple trifluoromethyl environments, with the trifluoromethoxy group appearing at approximately δ -57 ppm and the triflimide trifluoromethyl groups resonating between δ -58 to -80 ppm [10] [11]. This multiplicity of fluorine signals confirms the presence of distinct CF₃ environments within the molecular structure.

Infrared Spectroscopy: The infrared spectrum exhibits characteristic absorption bands including the cyano stretch at approximately 2240 cm⁻¹, carbon-fluorine stretching vibrations in the 1000-1300 cm⁻¹ region, and sulfonyl stretching modes near 1350 cm⁻¹ [9]. These diagnostic frequencies confirm the presence of the key functional groups within the molecular framework.

Mass Spectrometry: Electrospray ionization mass spectrometry readily detects the molecular cation at m/z 469, corresponding to the intact pyridinium cation [2] [4]. The ionic nature of the compound facilitates ionization and provides stable molecular ion signals under standard mass spectrometric conditions.

Thermal Stability Profiling (Thermogravimetric Analysis/Differential Scanning Calorimetry)

4-Cyano-N-trifluoromethoxypyridinium triflimide demonstrates exceptional thermal stability for an organic trifluoromethoxylation reagent, remaining stable up to 240°C under ambient conditions [12]. This remarkable thermal stability renders the compound bench-stable and suitable for synthetic applications without special handling requirements beyond standard storage at 2-8°C [1] [4].

Thermogravimetric analysis of the compound would be expected to show minimal mass loss below 240°C, followed by decomposition at higher temperatures. The thermal decomposition pathway likely involves initial cleavage of the nitrogen-oxygen bond in the trifluoromethoxy group, consistent with the proposed mechanism for its reactivity under photoredox conditions [12] [13]. The triflimide counteranion contributes to the overall thermal stability through its robust sulfonimide structure.

Differential scanning calorimetry analysis would provide information regarding phase transitions and decomposition energetics. The compound exhibits no flash point under standard testing conditions, indicating low volatility and thermal stability [1] [4]. The combustible solids classification (Storage Class 11) reflects appropriate handling precautions while acknowledging the compound's stability under normal storage conditions [1] [4].

The thermal robustness of this compound contrasts favorably with many other trifluoromethoxylation reagents, contributing to its practical utility in synthetic applications. Extended exposure to elevated temperatures should be avoided to prevent decomposition and maintain reagent activity.

Solubility Behavior in Organic Media

The solubility characteristics of 4-cyano-N-trifluoromethoxypyridinium triflimide in organic solvents reflect its ionic nature and extensive fluorination. The compound demonstrates compatibility with polar aprotic solvents commonly employed in organic synthesis, including acetonitrile and dichloromethane [12] [14] [15].

In acetonitrile, the reagent exhibits sufficient solubility to enable photoredox-catalyzed transformations at concentrations of 0.01-0.033 M [15]. This solubility facilitates its use in synthetic applications where acetonitrile serves as the reaction medium. The polar nature of acetonitrile provides appropriate solvation for both the pyridinium cation and triflimide anion components.

Dichloromethane represents another suitable solvent for applications involving this reagent [16]. The moderate polarity of dichloromethane accommodates the ionic character while providing sufficient dissolution for synthetic transformations. Many fluorinated compounds exhibit enhanced solubility in halogenated solvents due to favorable fluorine-halogen interactions.

The extensive fluorination of both cationic and anionic components influences solubility patterns, typically reducing solubility in hydrocarbon solvents while maintaining compatibility with polar organic media. The triflimide anion, known for its low nucleophilicity and high stability, contributes to the compound's solubility characteristics in polar aprotic environments.

Water solubility data were not specifically reported in the available literature [1] [4], though the ionic nature suggests limited aqueous solubility typical of fluorinated ionic compounds. The hydrophobic character imparted by the multiple trifluoromethyl groups likely restricts water solubility while promoting organic solvent compatibility.

Dates

Last modified: 08-16-2023

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